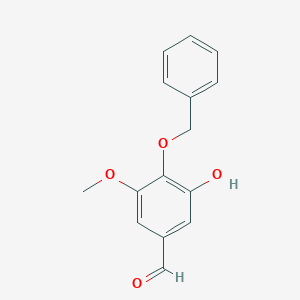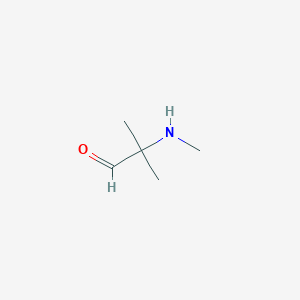
2-Methyl-2-(methylamino)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(methylamino)propanal is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The reaction proceeds through the formation of N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain 2-amino-2-methyl-1-propanol. This intermediate is further oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(methylamino)propanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-2-(methylamino)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(methylamino)propanal involves its reactivity with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can interact with enzymes and other proteins, affecting biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanal: A structural isomer with similar reactivity but different physical properties.
2-Methyl-2-propanol: An alcohol with similar molecular structure but different functional groups.
2-Amino-2-methyl-1-propanol: An amine with similar reactivity and applications .
Uniqueness
2-Methyl-2-(methylamino)propanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
98137-44-1 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)propanal |
InChI |
InChI=1S/C5H11NO/c1-5(2,4-7)6-3/h4,6H,1-3H3 |
Clave InChI |
HQQBABZBFYYAEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


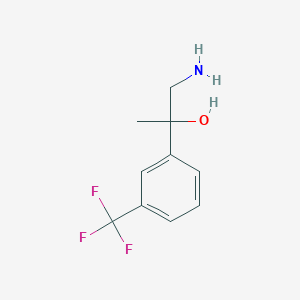
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)
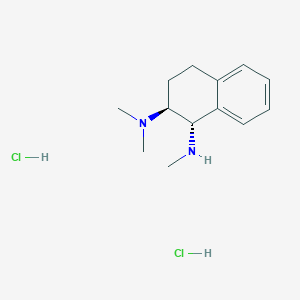
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
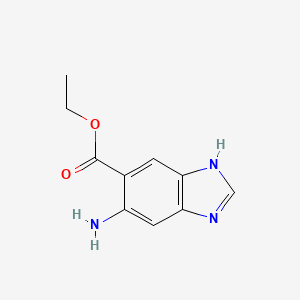
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
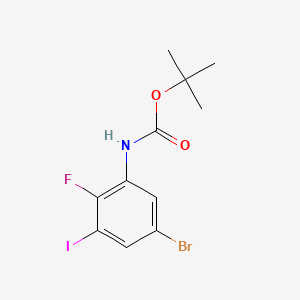
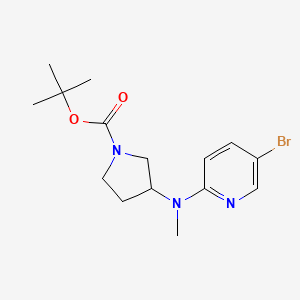
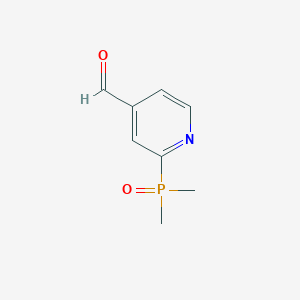
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
